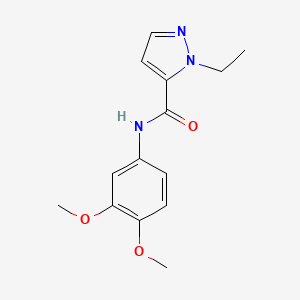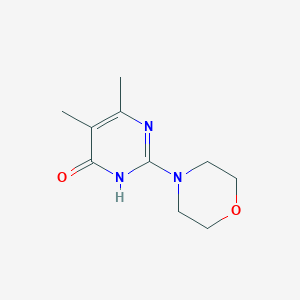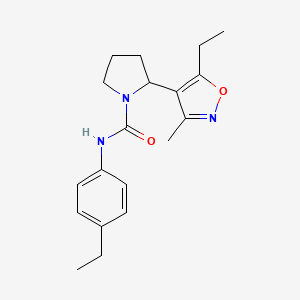
N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as A-836,339, is a potent and selective cannabinoid receptor type 2 (CB2) agonist. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a selective CB2 receptor agonist, which means that it binds to and activates the CB2 receptor. The CB2 receptor is primarily expressed in immune cells and has been shown to play a role in inflammation, pain, and cancer. Activation of the CB2 receptor by N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines. It also leads to the inhibition of pain signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide are primarily mediated through the CB2 receptor. Activation of the CB2 receptor by N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide leads to the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, and the activation of anti-inflammatory cytokines, such as IL-10. It also leads to the inhibition of pain signaling pathways, such as the activation of the MAPK pathway, and the induction of apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is its selectivity for the CB2 receptor, which means that it has minimal off-target effects. It also has a high affinity for the CB2 receptor, which means that it is potent at low concentrations. However, one of the limitations of N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is its poor solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential therapeutic applications of N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide in other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, there is a need for further research to elucidate the mechanism of action of N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide and to identify potential biomarkers for its therapeutic efficacy. Finally, there is a need for the development of more selective and potent CB2 receptor agonists for clinical use.
Métodos De Síntesis
The synthesis of N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl hydrazinecarboxylate to form 3,4-dimethoxyphenylhydrazinecarboxylate. This intermediate is then reacted with ethyl 2-bromoacetate to form the pyrazole ring. Finally, the carboxylic acid group is converted into the amide group using N,N'-carbonyldiimidazole. The resulting product is N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, which is a white crystalline solid with a melting point of 139-141°C.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, cancer, and neurodegenerative disorders. It has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. It also has antitumor effects in various cancer cell lines and has been shown to inhibit the growth of glioblastoma multiforme cells.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-17-11(7-8-15-17)14(18)16-10-5-6-12(19-2)13(9-10)20-3/h5-9H,4H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXJFKPMKDHAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B6078880.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide](/img/structure/B6078892.png)
![2-hydroxy-3-(3-methylbutyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6078900.png)
![N-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6078904.png)
![2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B6078921.png)
![7-(4-fluorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6078929.png)
![6-{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6078940.png)

![2-[(5-ethyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl)thio]-N-phenylacetamide](/img/structure/B6078949.png)
![N'-benzyl-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfamide](/img/structure/B6078953.png)
![2-[1-(2,2-dimethylpropyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6078969.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-isoxazolylmethyl)(methyl)amino]nicotinamide](/img/structure/B6078974.png)

![2-[(4-bromophenyl)imino]-N-{4-[chloro(difluoro)methoxy]phenyl}-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6078978.png)